2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid
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Overview
Description
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The fluorophenyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
- **2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
- **2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8FNO2S |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
IHMBHIOGTQMMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)O)F |
Origin of Product |
United States |
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